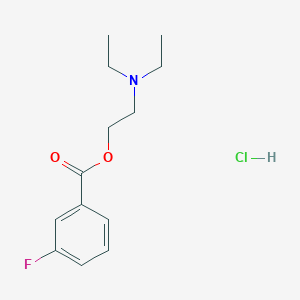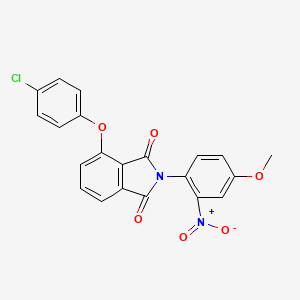
N-(2,5-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK) signaling pathway. TAK-659 has been the focus of scientific research due to its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
N-(2,5-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine selectively inhibits PTK signaling pathways by binding to the ATP-binding site of PTK enzymes. This results in the inhibition of downstream signaling pathways, ultimately leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biochemical and physiological processes. In cancer cells, this compound inhibits cell proliferation and survival by inducing apoptosis and cell cycle arrest. In autoimmune disorders, this compound inhibits the production of inflammatory cytokines and reduces the activation of immune cells, leading to a reduction in disease severity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2,5-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine is its selectivity for PTK signaling pathways, which reduces the risk of off-target effects. This compound also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound has been shown to have some limitations in terms of its efficacy and toxicity in certain disease models.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,5-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine. One area of interest is the development of combination therapies that include this compound and other targeted therapies or immunotherapies. Another area of interest is the investigation of this compound in other disease models, such as inflammatory bowel disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential impact on various signaling pathways.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in cancer and autoimmune disorders. Preclinical studies have shown that this compound selectively inhibits PTK signaling pathways, which are frequently dysregulated in cancer cells and autoimmune disorders. This compound has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and solid tumors.
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N5O3/c1-9-13(22(23)24)14(19-12-8-10(16)2-3-11(12)17)20-15(18-9)21-4-6-25-7-5-21/h2-3,8H,4-7H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZZRPNVLHZJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)NC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B3974356.png)
![N-{2-[4-(2-furoyl)-1-piperazinyl]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3974358.png)

![2-[(dimethylamino)methyl]-5-methylphenyl dimethylcarbamate hydrochloride](/img/structure/B3974366.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-biphenylyl)-2,5-pyrrolidinedione](/img/structure/B3974368.png)



![N-[2-(allyloxy)benzyl]-N,1-diethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3974402.png)


![1-[1-(3-fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3974409.png)
![2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3974415.png)
